![molecular formula C19H18N8 B6459586 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549031-79-8](/img/structure/B6459586.png)
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a chemical compound that contains a pyrazole moiety. Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Spin-Crossover Complexes
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: (referred to as L ) has been studied in the context of spin-crossover complexes. These complexes exhibit a fascinating transition between high-spin and low-spin states, making them valuable for applications in molecular switches, sensors, and memory devices . The [FeL2]X2 salts (where X− = BF4−, ClO4−, or PF6−) have been synthesized and characterized. Crystallographic analysis reveals their structural features, and some of these complexes exhibit abrupt spin transitions near 200 K .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds often display diverse pharmacological effects. In the case of L , it has been successfully synthesized and structurally verified. These compounds show promise as potential antileishmanial and antimalarial agents .
Imidazole Derivatives
While not directly related to L , imidazole-containing compounds share some similarities with pyrazoles. Imidazoles are known for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have explored the synthesis and therapeutic potential of imidazole derivatives, which could inspire further investigations into similar pyrazole-based compounds .
2,4,6,7-Tetrasubstituted Pyrazolo[4,3-c]pyridines
Although not specifically about L , the synthesis of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines is relevant. These compounds have been prepared from easily accessible starting materials and exhibit antiproliferative activity. Their potential applications in drug discovery and medicinal chemistry warrant further exploration .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
It can be inferred from similar compounds that it may act as a selective inhibitor of its target protein . By inhibiting the activity of the target protein, the compound can disrupt the signaling pathways that are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
The RET protein is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to be well-tolerated in in vivo experiments , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target of the compound, it can be inferred that it may inhibit the growth and proliferation of certain cells by disrupting the signaling pathways regulated by the ret protein .
Eigenschaften
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-13-19(24-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-23-27/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASWISANLPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.